1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate
Overview
Description
1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C11H22N2·2HCl·H2O. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which consists of two piperidine rings connected by a methylene bridge, and it is typically found in its dihydrochloride hydrate form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate typically involves the reaction of piperidine with formaldehyde and hydrogen chloride. The process can be summarized as follows:
Formation of the Intermediate: Piperidine reacts with formaldehyde to form a piperidinylmethyl intermediate.
Hydrochloride Formation: The intermediate is then treated with hydrogen chloride to form the dihydrochloride salt.
Hydration: The final step involves the addition of water to form the hydrate.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The crude product is purified using recrystallization or other suitable methods to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine rings can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Formation of piperidinylmethyl ketones or carboxylic acids.
Reduction: Formation of piperidinylmethyl alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Potential use in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate
- 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate
- 1-(Piperidin-1-ylmethyl)cyclopropanamine dihydrochloride
Uniqueness
1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate is unique due to its specific structure, which provides distinct chemical and biological properties. Its dual piperidine rings connected by a methylene bridge offer unique binding characteristics and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)piperidine;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;;/h11-12H,1-10H2;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBUUJGYFXYKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCNCC2.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32832-17-0 | |
Record name | 1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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